methyl 4-ethoxy-1H-indole-2-carboxylate

Physicochemical Properties Lipophilicity Computational Chemistry

Methyl 4-ethoxy-1H-indole-2-carboxylate (CAS 185212-25-3) is a substituted indole building block featuring an ethoxy donor at the 4-position and a methyl ester at the 2-position of the indole core. With a molecular weight of 219.24 g/mol and a computed XLogP3 of 2.8, this compound serves as a lipophilic intermediate for medicinal chemistry derivatization, particularly where modulation of the 4-position alkoxy chain is required for SAR exploration.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 185212-25-3
Cat. No. B070931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-ethoxy-1H-indole-2-carboxylate
CAS185212-25-3
Synonyms1H-Indole-2-carboxylicacid,4-ethoxy-,methylester(9CI)
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1C=C(N2)C(=O)OC
InChIInChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3
InChIKeyVMNUFWQWKXLZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification Snapshot: Methyl 4-ethoxy-1H-indole-2-carboxylate (CAS 185212-25-3) as a Research Intermediate


Methyl 4-ethoxy-1H-indole-2-carboxylate (CAS 185212-25-3) is a substituted indole building block featuring an ethoxy donor at the 4-position and a methyl ester at the 2-position of the indole core . With a molecular weight of 219.24 g/mol and a computed XLogP3 of 2.8, this compound serves as a lipophilic intermediate for medicinal chemistry derivatization, particularly where modulation of the 4-position alkoxy chain is required for SAR exploration .

Why Methyl 4-ethoxy-1H-indole-2-carboxylate Cannot Be Casually Replaced by Other 4-Alkoxyindole-2-carboxylates


Although indole-2-carboxylates share a common scaffold, the 4-alkoxy substituent directly dictates the compound's lipophilicity and electron density distribution across the ring system. Replacing the ethoxy group with a methoxy or butoxy analog alters the computed LogP and the steric environment at the 4-position, which can lead to divergent regioselectivity in subsequent electrophilic substitutions or metal-catalyzed couplings . Therefore, changing the 4-alkoxy chain is not a neutral solvent swap; it constitutes a substantive structural modification that can shift the intermediate's reactivity profile in a synthetic sequence.

Quantitative Differentiation Evidence for Methyl 4-ethoxy-1H-indole-2-carboxylate


Physicochemical Differentiation: Computational Comparison of Methyl 4-ethoxy- vs. Methyl 4-methoxy-1H-indole-2-carboxylate

Methyl 4-ethoxy-1H-indole-2-carboxylate exhibits higher computed lipophilicity (XLogP3 = 2.8) and a slightly lower polar surface area (PSA = 51.3 Ų) compared to its closest lower homolog, methyl 4-methoxy-1H-indole-2-carboxylate (XLogP3 = 2.1, PSA = 55.3 Ų) . This quantifiable difference in physicochemical parameters has implications for chromatographic retention and solubility in non-aqueous reaction media.

Physicochemical Properties Lipophilicity Computational Chemistry

Structure-Activity Relationship (SAR) Context: The 4-Alkoxy Substituent in Indole-2-carboxylates Is Not a Primary Driver of Antiviral Activity

In a series of novel indole-2-carboxylate derivatives evaluated for in vitro broad-spectrum antiviral activity, structure-activity relationship (SAR) analysis demonstrated that variation of the alkyloxy chain at the 4-position of the indole ring was not crucial to the antiviral activities . This finding indicates that methyl 4-ethoxy-1H-indole-2-carboxylate, as a representative of the 4-alkoxy sub-class, is interchangeable with other 4-alkoxy analogs in terms of the intrinsic pharmacophore at the 4-position, and that the pharmacophoric weight for antiviral activity resides elsewhere on the indole-2-carboxylate scaffold. The most potent compound in this series, 14f, achieved an IC50 of 7.53 µmol/L against influenza A, but its activity was driven by other structural features, not the 4-alkoxy group .

Antiviral Research SAR Medicinal Chemistry

Procurement Specification: Certified Purity Baseline Versus Unspecified Bulk Indole-2-carboxylates

Commercially, methyl 4-ethoxy-1H-indole-2-carboxylate (CAS 185212-25-3) is available with a documented minimum purity specification of 95% from a traceable supplier, AKSci (Cat. No. 1461CN) . This stands in contrast to lower-cost, unsubstituted methyl 1H-indole-2-carboxylate or bulk 4-substituted indole mixtures that lack lot-specific analytical documentation. For procurement, the 95% purity floor provides a quantitative quality assurance threshold that is documented per batch via Certificate of Analysis (CoA) upon request .

Chemical Procurement Quality Control Purity Specification

Validated Application Scenarios for Methyl 4-ethoxy-1H-indole-2-carboxylate (CAS 185212-25-3) Based on Differential Evidence


Scaffold-Specific Medicinal Chemistry Library Synthesis Requiring a 4-Ethoxy Indole Fragment

This compound is optimally procured when a synthetic route demands a pre-installed 4-ethoxy group on the indole 2-carboxylate scaffold. As the SAR evidence indicates that the 4-alkoxy position is not a primary driver of antiviral activity, but is necessary for the structural integrity of the designed compound library, methyl 4-ethoxy-1H-indole-2-carboxylate serves as the direct, analytically defined building block for generating 3-substituted or N-functionalized analogs without requiring late-stage alkoxylation .

Precursor for 3-Formyl or 3-Halo Derivatives via Electrophilic Substitution

The compound's 4-ethoxy group, being an electron-donating substituent, activates the indole ring towards electrophilic aromatic substitution at the 3-position. Researchers can utilize this compound to prepare methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate or 3-iodo/3-bromo analogs under standard Vilsmeier-Haack or halogenation conditions, leveraging the documented 95% purity to minimize side products from positional isomers .

Calibrated Physicochemical Probe in Chromatographic Method Development

Given the quantified difference in computed lipophilicity (XLogP3 = 2.8) and polar surface area (PSA = 51.3 Ų) compared to the 4-methoxy analog, this compound can be used as a system suitability standard for reverse-phase HPLC or LC-MS analyses of indole-2-carboxylate libraries. Its distinct retention time due to the ethyl chain provides a reliable marker for method calibration .

Procurement for Internal Research Programs Targeting EP1 or PGD2 Receptors Where 4-Ethoxyindole Is a Critical Intermediate

Patents disclosing potent EP1 receptor antagonists and PGD2 receptor antagonists frequently employ 4-ethoxyindole-2-carboxylate esters as core intermediates . While the final pharmacophores often carry additional N- and 3-substitutions, the starting 4-ethoxyindole-2-carboxylate ester is the common gateway intermediate. Procuring this compound with a certified purity baseline directly supports the first step of these patent-derived synthetic routes.

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